Azithromycin d5

LC-MS/MS Internal Standard Selection Matrix Effect

Azithromycin d5 is a stable isotopically labeled analogue of the macrolide antibiotic azithromycin, in which five hydrogen atoms are selectively replaced with deuterium. This substitution yields a molecular weight of approximately 754.02 (vs.

Molecular Formula C₃₈H₆₇D₅N₂O₁₂
Molecular Weight 754.02
Cat. No. B1162030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin d5
SynonymsCP-62993-d5;  XZ-450-d5;  Azitrocin-d5;  Ribotrex-d5;  Sumamed-d5;  Trozocina-d5;  Zithromaz-d5;  Zitromax-d5; 
Molecular FormulaC₃₈H₆₇D₅N₂O₁₂
Molecular Weight754.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin d5 for Precision LC-MS/MS Quantification: Product Overview for Bioanalytical Procurement


Azithromycin d5 is a stable isotopically labeled analogue of the macrolide antibiotic azithromycin, in which five hydrogen atoms are selectively replaced with deuterium. This substitution yields a molecular weight of approximately 754.02 (vs. ~749 for unlabeled azithromycin) while preserving nearly identical chemical and chromatographic properties [1]. Azithromycin d5 is supplied primarily as an internal standard (IS) for quantitative LC-MS/MS bioanalysis, enabling researchers to correct for analytical variability and matrix effects that compromise method accuracy [2]. Its key differentiators include a mass shift of +5 Da for unambiguous MS discrimination, a typical purity specification of ≥99.5%, and demonstrated co-elution with the native analyte in reversed-phase chromatography .

Why Azithromycin d5 Cannot Be Substituted with Unlabeled Azithromycin or Structural Analogs in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, substituting a deuterated internal standard like azithromycin d5 with its unlabeled counterpart, a non-deuterated structural analog (e.g., clarithromycin or erythromycin), or omitting an IS entirely introduces substantial quantitative error due to matrix effects and differential extraction recovery. Unlabeled azithromycin co-elutes identically with the analyte but cannot be distinguished by MS, precluding its use as an IS. Structural analogs exhibit distinct retention times and ionization efficiencies; consequently, they fail to compensate for sample-to-sample variability in ion suppression or enhancement [1]. In contrast, azithromycin d5 co-elutes with the native analyte but is resolved by a +5 Da mass difference (e.g., m/z 749.50 → 591.45 for AZI; m/z 754.50 → 596.45 for AZI-d5), thereby correcting for both recovery and matrix effects in each sample [2].

Azithromycin d5: Quantitative Evidence for Procurement and Analytical Method Selection


Azithromycin d5 vs. Clarithromycin as Internal Standard: Retention Time Matching and Ion Suppression Correction

Azithromycin d5 provides superior correction for matrix effects compared to the structural analog clarithromycin when used as an internal standard for azithromycin quantification. As a stable isotope-labeled (SIL) IS, azithromycin d5 exhibits a near-identical retention time to the target analyte azithromycin (co-elution), ensuring both compounds experience the same degree of ion suppression or enhancement during electrospray ionization. In contrast, clarithromycin, while used historically as an azithromycin IS, exhibits a different retention time and thus undergoes a different magnitude of matrix effect, potentially leading to inaccurate concentration calculations [1].

LC-MS/MS Internal Standard Selection Matrix Effect

Azithromycin d5 vs. Unlabeled Azithromycin: MRM Transition Differentiation and MS Selectivity

Azithromycin d5 enables unambiguous MS discrimination from the unlabeled analyte via a +5 Da mass shift in the precursor and product ions. In a validated LC-MS/MS method, azithromycin (AZI) was monitored using the transition m/z 749.50 → 591.45, whereas azithromycin d5 (AZI-d5) was monitored at m/z 754.50 → 596.45. This 5 Da separation eliminates cross-talk between analyte and IS channels, a requirement for accurate peak integration and quantification. Unlabeled azithromycin cannot be used as an internal standard because its MRM transition is identical to that of the analyte, precluding independent measurement [1].

LC-MS/MS MRM Mass Spectrometry

Analytical Purity Specification: Azithromycin d5 (99.5%) vs. Typical Research-Grade Impurity Standards

Azithromycin d5 supplied by vendors such as CATO is certified with a purity specification of 99.5% . This high purity level is essential for its intended use as a quantitative internal standard, as impurities may introduce interfering MS signals or alter the apparent concentration of the IS. In contrast, typical azithromycin impurity reference standards (used for chromatographic system suitability or impurity profiling) or lower-purity research-grade compounds (e.g., 95% purity ) may contain significant levels of related substances that can compromise quantitative accuracy when used as an IS.

Analytical Standard Purity Quality Control

Application to Clinical Pharmacokinetic Studies: Azithromycin d5 as Validated IS in Human Plasma

Azithromycin d5 has been formally validated as an internal standard in a high-throughput LC-MS/MS method for quantifying azithromycin in human plasma, demonstrating its suitability for regulated clinical pharmacokinetic studies. The method, which used AZI-d5 for internal standardization, achieved a linear calibration range of 0.5–2,000 ng/mL, extraction recoveries of approximately 90% for azithromycin, and a total analysis time of 4.5 min per sample, with throughput of up to 250 samples per day [1]. In contrast, methods employing non-deuterated analogs as IS or those lacking an IS are either not validated for clinical PK or exhibit poorer accuracy and precision due to uncorrected matrix effects.

Pharmacokinetics Bioanalytical Method Validation Clinical Research

Azithromycin d5: Optimal Use Cases in Bioanalysis and Pharmaceutical Development


Regulated Bioanalysis for Clinical Pharmacokinetic and Bioequivalence Studies

Azithromycin d5 is the preferred internal standard for LC-MS/MS methods supporting human clinical pharmacokinetic studies and bioequivalence trials required for regulatory submissions. The validated method using AZI-d5 (linear range 0.5–2,000 ng/mL, 100 µL plasma volume, 4.5 min run time) is directly applicable to studies of azithromycin disposition following oral, intravenous, or topical administration [1]. The use of a SIL-IS ensures compliance with ICH M10 bioanalytical method validation guidelines regarding accuracy, precision, and matrix effect evaluation.

High-Throughput Therapeutic Drug Monitoring (TDM) and Clinical Sample Analysis

For clinical laboratories or CROs requiring high-throughput quantification of azithromycin in patient plasma samples, azithromycin d5 enables validated methods capable of processing up to 250 samples per day [1]. The IS corrects for matrix variability across individual patient samples, ensuring reliable quantification in diverse clinical populations (e.g., pediatric, elderly, renally impaired) where endogenous plasma components may vary widely.

Pharmaceutical Quality Control and Stability-Indicating Method Development

In pharmaceutical QC laboratories, azithromycin d5 can serve as an internal standard during forced degradation studies and stability-indicating method development. Because deuterated and non-deuterated molecules exhibit virtually identical chromatographic behavior, AZI-d5 accurately tracks azithromycin recovery and degradation across stressed conditions (acid, base, oxidative, thermal, photolytic), ensuring that observed changes in analyte peak area reflect true chemical instability rather than analytical variability [1].

Veterinary Drug Residue and Environmental Monitoring

Azithromycin d5 is applicable as an isotopically labeled internal standard for quantifying azithromycin residues in complex environmental matrices (wastewater, surface water) and food products (meat, milk) by LC-MS/MS. SIL internal standards are essential in these applications due to the high matrix complexity and low target analyte concentrations (ppt to ppb levels), where matrix effects can otherwise produce false negatives or inaccurate quantification .

Quote Request

Request a Quote for Azithromycin d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.